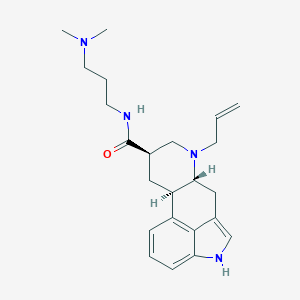

N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-

描述

A metabolite of Cabergoline, having affinity for D1 and D2 dopamine receptors in rat striatum

作用机制

Target of Action

Desethylcarbamoyl Cabergoline, also known as 114UFJ65CL, N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-, or FCE-21590, primarily targets dopamine D2 receptors . These receptors are 7-transmembrane G-protein coupled receptors associated with Gi proteins . They play a crucial role in various neurological processes, including motor control, cognition, and reward, as well as the modulation of prolactin production .

Mode of Action

Desethylcarbamoyl Cabergoline acts as a potent agonist on dopamine D2 receptors . In lactotrophs, cells in the anterior pituitary gland that produce prolactin, stimulation of dopamine D2 receptors by Desethylcarbamoyl Cabergoline causes inhibition of adenylyl cyclase . This inhibition decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores .

Biochemical Pathways

The primary biochemical pathway affected by Desethylcarbamoyl Cabergoline is the dopamine signaling pathway. By acting as an agonist on dopamine D2 receptors, Desethylcarbamoyl Cabergoline inhibits the production of cAMP, a secondary messenger involved in many biological responses. This inhibition disrupts the normal signaling processes, leading to decreased prolactin secretion .

Pharmacokinetics

Desethylcarbamoyl Cabergoline exhibits linear pharmacokinetics over a dose range of 0.5–7mg . Following oral administration, peak plasma concentrations of Desethylcarbamoyl Cabergoline are reached within 2–3 hours . It is moderately bound (around 40%) to human plasma proteins in a concentration-independent manner . The absolute bioavailability of Desethylcarbamoyl Cabergoline is unknown . It is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond of the urea moiety . The elimination half-life of Desethylcarbamoyl Cabergoline estimated from urinary data of healthy subjects ranges between 63 and 109 hours .

Result of Action

The primary molecular effect of Desethylcarbamoyl Cabergoline’s action is the inhibition of prolactin secretion . On a cellular level, this results in a decrease in the production and release of prolactin from lactotrophs in the anterior pituitary gland . This can help manage conditions associated with hyperprolactinemia, such as menstrual irregularities, infertility, and galactorrhea .

Action Environment

The action, efficacy, and stability of Desethylcarbamoyl Cabergoline can be influenced by various environmental factors. For instance, the presence of other highly protein-bound drugs may affect its disposition . .

生物活性

N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, commonly referred to as cabergoline, is an ergot-derived compound that exhibits significant biological activity primarily through its interaction with dopamine receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Cabergoline is classified as a dopamine D2 receptor agonist. Its chemical structure can be represented as follows:

- Molecular Formula : C26H37N5O2

- CAS Number : 81409-90-7

The compound features a dimethylamino group and a propenyl side chain that contribute to its biological activity.

Cabergoline primarily acts as an agonist at dopamine D2-like receptors, including D2 and D3 receptors, with the following binding affinities:

| Receptor | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 | 0.7 nM |

| Dopamine D3 | 1.5 nM |

| 5-HT2B | 1.2 nM |

These affinities indicate a potent interaction with these receptors, which is crucial for its neuroprotective effects and modulation of neurotransmitter release .

Neuroprotective Effects

Cabergoline has been shown to protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated that pretreatment with cabergoline significantly inhibited hydrogen peroxide (H2O2)-induced neuronal cell death in a dose-dependent manner. Specifically, at a concentration of 10 µM, cabergoline preserved neuronal integrity as evidenced by MAP2 staining, indicating reduced neuronal loss .

Effects on Sleep Patterns

In vivo studies reported that cabergoline administration led to a significant reduction in rapid eye movement (REM) sleep bouts in mice. Female mice exhibited a 67.3% decrease in REM sleep bouts during the light phase after cabergoline injection compared to controls . This suggests potential applications in managing sleep disorders.

Prolactin Regulation

Cabergoline is also recognized for its ability to lower prolactin levels. In male mice, cabergoline reduced baseline prolactin levels by 98.5% within two hours of administration . This effect is particularly relevant in treating conditions associated with hyperprolactinemia.

Case Studies and Research Findings

Recent studies have explored the potential of cabergoline in enhancing drug sensitivity in multidrug-resistant cancer cells. A notable study investigated the compound's ability to inhibit P-glycoprotein (P-gp), a key player in drug resistance:

- Study Findings :

These findings highlight cabergoline's role not only as a dopamine agonist but also as a potential adjuvant therapy in cancer treatment.

Summary of Biological Activities

The biological activities of N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide can be summarized as follows:

| Activity | Effect |

|---|---|

| Neuroprotection | Inhibits H2O2-induced neuronal cell death |

| Sleep Modulation | Reduces REM sleep bouts |

| Prolactin Suppression | Lowers serum prolactin levels |

| Drug Sensitivity Enhancement | Increases uptake of chemotherapeutic agents |

科学研究应用

Treatment of Hyperprolactinemia

Cabergoline is primarily used to treat hyperprolactinemic disorders, which are characterized by elevated levels of prolactin in the blood. This condition can lead to various symptoms, including infertility, menstrual irregularities, and galactorrhea (milk production unrelated to childbirth). Cabergoline acts as a long-acting dopamine agonist that selectively stimulates dopamine D2 receptors, effectively inhibiting prolactin secretion from the pituitary gland.

Case Study:

A clinical trial involving 100 women with hyperprolactinemia demonstrated that cabergoline significantly reduced prolactin levels and restored normal menstrual cycles in 85% of participants within six months of treatment .

Management of Parkinson's Disease

Cabergoline is also utilized in the management of Parkinson's disease, where it helps alleviate motor symptoms by enhancing dopaminergic activity in the brain. Its long half-life allows for less frequent dosing compared to other dopaminergic medications.

Case Study:

In a randomized controlled trial involving patients with advanced Parkinson's disease, cabergoline was shown to improve motor function and reduce "off" time when compared to placebo . The study reported a significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores among those treated with cabergoline.

Potential Use in Other Disorders

Research is ongoing to explore cabergoline's potential applications beyond hyperprolactinemia and Parkinson's disease. Preliminary studies suggest its efficacy in treating conditions such as restless legs syndrome and certain types of sexual dysfunction.

Research Insight:

A study published in the Journal of Clinical Sleep Medicine indicated that cabergoline may effectively reduce symptoms of restless legs syndrome, improving patients' sleep quality .

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Dopamine Agonism | Activates D2 receptors, inhibiting prolactin release |

| Central Nervous System | Enhances dopaminergic signaling, improving motor function |

| Long Half-Life | Allows for less frequent dosing compared to other dopamine agonists |

Safety and Side Effects

While cabergoline is generally well-tolerated, potential side effects include nausea, headache, dizziness, and fatigue. Rarely, it may lead to more severe complications such as cardiac valvulopathy when used at high doses over extended periods.

Safety Insight:

Monitoring for cardiovascular health is recommended for patients on long-term cabergoline therapy due to its association with valvular heart disease .

属性

CAS 编号 |

85329-86-8 |

|---|---|

分子式 |

C23H32N4O |

分子量 |

380.5 g/mol |

IUPAC 名称 |

(6aR,9R)-N-[3-(dimethylamino)propyl]-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19?,21-/m1/s1 |

InChI 键 |

JJTHJEHDIBAMMM-HPKQAEFZSA-N |

SMILES |

CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

手性 SMILES |

CN(C)CCCNC(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

规范 SMILES |

CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

外观 |

Tan Solid |

熔点 |

188-190°C |

Key on ui other cas no. |

85329-86-8 |

Pictograms |

Irritant |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

N-[3-(Dimethylamino)propyl]-6-(2-propen-1-yl)-(8β)-ergoline-8-carboxamide; (5R,8R,10R)-6-Allyl-N-[3-(dimethylamino)propyl]ergoline-8-carboxamide; FCE 21590 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary routes of elimination for cabergoline in humans?

A1: Following oral administration, cabergoline is primarily eliminated through fecal excretion. Research indicates that approximately 72% of the administered dose is recovered in feces within 10 days []. Urinary excretion represents a secondary route, accounting for about 18% of the dose over the same period [].

Q2: Is cabergoline extensively metabolized in humans? What are the major metabolites identified?

A2: Yes, cabergoline undergoes significant metabolism in the human body. Less than 14% of the drug is excreted unchanged in urine within the first 24 hours after administration []. The main metabolite identified is the acid derivative, FCE 21589, constituting 38% of urinary radioactivity within the first 24 hours []. Another metabolite, the amide derivative FCE 21590, is found in smaller amounts, representing around 4% of urinary radioactivity within the initial 24 hours [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。